1-(Phthalazin-1-yl)piperidin-4-ol
Overview
Description
“1-(Phthalazin-1-yl)piperidin-4-ol” is a chemical compound with the empirical formula C13H15N3O . It has a molecular weight of 229.28 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “1-(Phthalazin-1-yl)piperidin-4-ol” is OC1CCN(CC1)C2=C(C=CC=C3)C3=CN=N2 . This provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(Phthalazin-1-yl)piperidin-4-ol” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Bioevaluation for Cancer Treatment : Yadav et al. (2011) discussed the synthesis of chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. These were developed as part of an effort to create novel Selective Estrogen Receptor Modulators (SERMs), potentially useful in treating estrogen-responsive human MCF-7 breast cancer cells (Yadav et al., 2011).
Intermediates and Synthons in Chemistry : Csámpai et al. (1989) explored bromoalkylphthalazinones and isomeric oxazolinium salts, including compounds derived from 2(ω-Piperidinoalkyl)phthalazin-1(2H)-ones. These compounds could be used as intermediates and synthons in various chemical reactions (Csámpai et al., 1989).
Antimicrobial Activity : El-Wahab et al. (2011) synthesized 4-benzyl-2-substituted phthalazin-1-one derivatives and studied their antimicrobial activities. Some compounds exhibited promising effects against Gram-positive and Gram-negative bacteria and fungi (El-Wahab et al., 2011).
Antibacterial Applications : Shah et al. (2012) developed a method for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which were screened for antibacterial activity against pathogenic strains of bacteria and fungi (Shah et al., 2012).
Anticancer Properties : Rizk et al. (2021) demonstrated the use of green microwave methods to synthesize a more stable phthalazin-1-ol isomer, showing improved anticancer properties (Rizk et al., 2021).
Anticonvulsant Drug Structures : Georges et al. (1989) analyzed the crystal structures of compounds including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, contributing to understanding the structural and electronic properties of anticonvulsant drugs (Georges et al., 1989).
Discovery of Inhibitors for Soluble Epoxide Hydrolase : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an important pathway for drug discovery (Thalji et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phthalazin-1-ylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-11-5-7-16(8-6-11)13-12-4-2-1-3-10(12)9-14-15-13/h1-4,9,11,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKCQZGDWNJUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phthalazin-1-yl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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